![molecular formula C14H15ClN2O B7512861 N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been widely used in scientific research due to its ability to inhibit PCAF-mediated acetylation of histones and non-histone proteins.
Wirkmechanismus
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide inhibits PCAF-mediated histone acetylation by binding to the acetyl-CoA binding site of PCAF. This binding prevents the transfer of the acetyl group from acetyl-CoA to the lysine residue on the histone substrate, thereby inhibiting histone acetylation. This compound has been shown to be a reversible inhibitor of PCAF, with a Ki value of 400 nM.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PCAF-mediated histone acetylation by this compound has been shown to affect gene expression, DNA repair, and cell cycle progression. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is its specificity for PCAF. This specificity allows researchers to study the function of PCAF without affecting the activity of other HATs. Additionally, this compound is a reversible inhibitor, which allows for the temporary inhibition of PCAF activity. However, one limitation of this compound is its relatively low potency compared to other HAT inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the use of N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide in scientific research. One potential direction is the use of this compound in combination with other inhibitors to target multiple HATs simultaneously. This could provide a more comprehensive understanding of the role of HATs in various biological processes. Another potential direction is the development of more potent and selective PCAF inhibitors based on the structure of this compound. These inhibitors could be used to further elucidate the role of PCAF in various biological processes and may have potential as anti-cancer agents. Additionally, the use of this compound in animal models could provide valuable insights into the in vivo effects of PCAF inhibition.
Synthesemethoden
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzylamine with 2-bromoacetophenone to form 2-(2-chlorobenzylidene)acetophenone, which is then reacted with methylamine to form N-(2-chlorobenzyl)-N-methylacetamide. This intermediate is then reacted with pyrrole-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been widely used in scientific research as a tool compound to study the role of PCAF in various biological processes. PCAF is a histone acetyltransferase that plays a critical role in regulating gene expression, DNA repair, and cell cycle progression. This compound has been shown to specifically inhibit PCAF-mediated histone acetylation without affecting the activity of other HATs. This specificity makes this compound a valuable tool for studying the function of PCAF in various biological processes.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-16-9-5-8-13(16)14(18)17(2)10-11-6-3-4-7-12(11)15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNDYIQZSWKKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



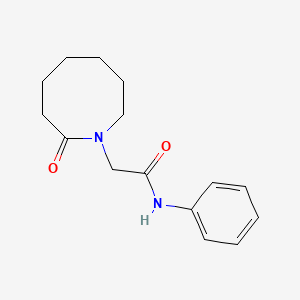
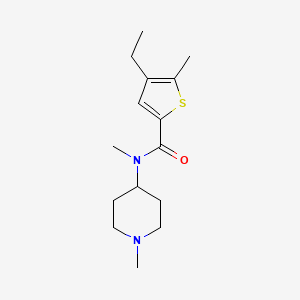
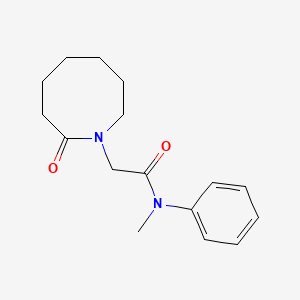
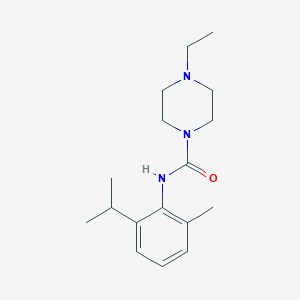

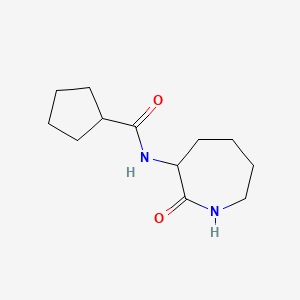
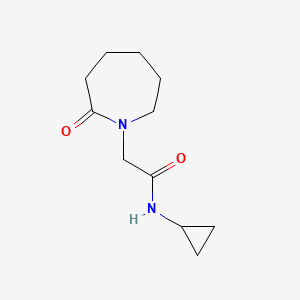



![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
